![molecular formula C18H17NO6S B2988814 methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1359381-60-4](/img/structure/B2988814.png)
methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Description
Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that belongs to the class of benzothiazine derivatives. It is commonly referred to as DMBT and has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Cancer Research: Anticancer Agent Development
This compound has potential applications in cancer research, particularly in the development of anticancer agents. The structural motif of benzothiazine is recognized for its biological activity, which includes anticancer properties . The presence of the 3,5-dimethoxyphenyl group could potentially enhance these properties, making it a candidate for further study in the synthesis of novel chemotherapeutic agents.
Molecular Docking Studies: Enzyme Inhibition
Molecular docking studies are crucial for understanding the interaction between drugs and their target enzymes. The compound could be used in computational simulations to predict its binding affinity and inhibitory potential against various enzymes implicated in disease pathways .
Agrobacterium-Mediated Transformation: Gene Activation
In the field of genetic engineering, particularly in plant biotechnology, this compound could be used to activate virulence genes in the Agrobacterium tumefaciens Ti plasmid. This is a key step in Agrobacterium-mediated transformation, a common method for introducing foreign genes into plant genomes .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The compound’s derivatives have been explored for their inhibitory activity against FGFR, which plays a significant role in tumor growth and angiogenesis. FGFR inhibitors are promising candidates for targeted cancer therapies .
Suzuki–Miyaura Coupling: Boron Reagent Selection
In organic synthesis, the Suzuki–Miyaura coupling reaction is a widely used method to form carbon-carbon bonds. The compound could be investigated as a potential boron reagent, contributing to the development of new reagents for this type of coupling reaction .
properties
IUPAC Name |
methyl 4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c1-23-13-8-12(9-14(10-13)24-2)19-11-17(18(20)25-3)26(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKUHYINFNDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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